
N-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a carboxamide group at position 3, a 3,4-dimethylphenyl group at the nitrogen atom, and a 2-thienyl group at position 5
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions typically include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
In industrial production, the synthesis may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thienyl groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group may yield sulfoxides, while reduction of the carboxamide group may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities. Preclinical studies may explore its efficacy and safety in various disease models.
Industry: In industrial applications, the compound may be used as an intermediate in the production of agrochemicals, dyes, or polymers. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biochemical pathway. Alternatively, it may interact with a receptor, altering its signaling and affecting cellular responses.
The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may target enzymes involved in inflammation or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- can be compared with other pyrazole derivatives, such as:
1H-Pyrazole-3-carboxamide, N-phenyl-5-(2-thienyl)-: This compound lacks the methyl groups on the phenyl ring, which may affect its chemical reactivity and biological activity.
1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-phenyl-: This compound has a phenyl group instead of a thienyl group at position 5, which may influence its electronic properties and interactions with molecular targets.
1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-furyl)-: This compound has a furan ring instead of a thienyl ring, which may alter its chemical stability and reactivity.
The uniqueness of 1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1299293-48-3 |
|---|---|
Molekularformel |
C16H15N3OS |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H15N3OS/c1-10-5-6-12(8-11(10)2)17-16(20)14-9-13(18-19-14)15-4-3-7-21-15/h3-9H,1-2H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
HNIFSNWYGWXTRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNC(=C2)C3=CC=CS3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


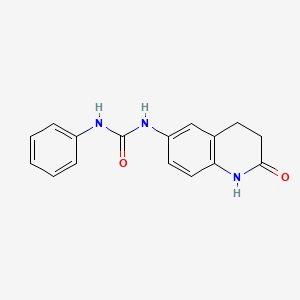
![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)
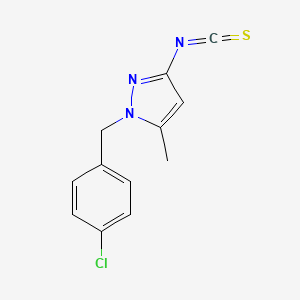
![2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14139097.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B14139102.png)
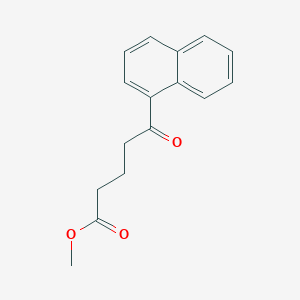
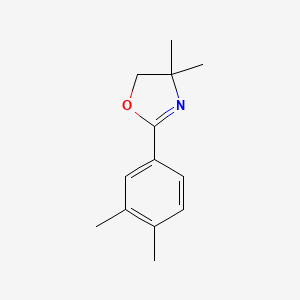


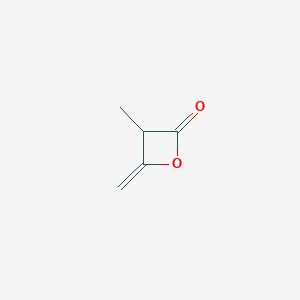
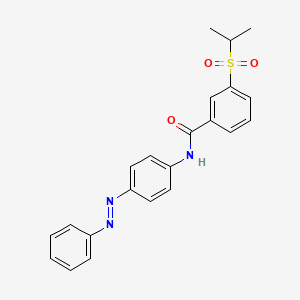
![Ethanethiol, 2-[(triphenylsilyl)oxy]-](/img/structure/B14139143.png)
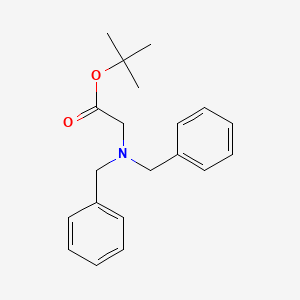
![3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14139154.png)
